N-Cyclohexylbutane-1,4-diamine
Description
Significance of Diamine Scaffolds in Organic and Materials Chemistry
Diamine scaffolds are fundamental building blocks in the construction of a vast array of complex molecules and functional materials. nih.govmdpi.com Their two nucleophilic nitrogen centers provide reactive sites for the formation of a wide range of chemical bonds, making them indispensable in organic synthesis. In medicinal chemistry, diamine moieties are present in numerous biologically active compounds and are considered privileged structures due to their ability to interact with biological targets. mdpi.com
In materials chemistry, diamines are crucial monomers for the synthesis of polymers such as polyamides, polyimides, and polyureas. chemicalbook.com The nature of the diamine, including the length and rigidity of the carbon chain separating the two amino groups, significantly influences the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.
Overview of Aliphatic and Alicyclic Diamine Research Trajectories
Research into aliphatic and alicyclic diamines is driven by the continuous demand for new molecules with tailored properties. The trajectory of aliphatic diamine research has been historically linked to the polymer industry, with compounds like 1,4-diaminobutane (B46682) (putrescine) and 1,6-diaminohexane being key precursors to commercial polyamides. mdpi.comnih.gov Current research often focuses on developing more sustainable and efficient synthetic routes to these and other aliphatic diamines, including bio-based production methods. mdpi.com
Alicyclic diamines, such as those based on cyclohexane (B81311), are of particular interest for imparting rigidity and thermal stability to polymers. researchgate.net Research in this area explores the synthesis of novel alicyclic diamines and their incorporation into high-performance materials. The stereochemistry of the cyclohexane ring (cis vs. trans isomers) can also be exploited to fine-tune the properties of the resulting materials.
While detailed research findings on N-Cyclohexylbutane-1,4-diamine are limited, its chemical identity is well-established.
| Property | Value | Source |
| Molecular Formula | C10H22N2 | nih.gov |
| Molecular Weight | 170.30 g/mol | nih.gov |
| CAS Number | 79419-72-0 | nih.gov |
This table presents basic chemical information for this compound.
Given the absence of specific experimental data in the surveyed literature, a detailed discussion of research findings on this compound cannot be provided at this time. However, based on the reactivity of its functional groups, potential synthetic routes can be proposed. One common method for the synthesis of N-substituted amines is reductive amination. This would involve the reaction of 1,4-diaminobutane with cyclohexanone (B45756) in the presence of a reducing agent. Another plausible route is the alkylation of 1,4-diaminobutane with a cyclohexyl halide.
The characterization of this compound would likely involve standard spectroscopic techniques. youtube.comyoutube.comyoutube.comyoutube.com
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the cyclohexane ring, the butyl chain, and the amine groups. The integration of these signals would confirm the ratio of protons in different environments. |
| ¹³C NMR | Resonances for the carbon atoms of the cyclohexyl and butyl groups. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that could help elucidate the structure. |
This table outlines the expected spectroscopic features for the characterization of this compound.
The applications of this compound would be expected to leverage the properties of both the cyclohexyl and the 1,4-diaminobutane moieties. It could potentially serve as a monomer in polymerization reactions to create novel polyamides or polyureas with a combination of flexible and rigid segments. mdpi.comchemicalbook.com Furthermore, its structure makes it a candidate as a building block in the synthesis of more complex molecules in the field of organic and medicinal chemistry. mdpi.comchemicalbook.com
Properties
CAS No. |
79419-72-0 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N'-cyclohexylbutane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-9,11H2 |
InChI Key |
XXCZIZBMFPDINL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCCN |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexylbutane 1,4 Diamine and Its Precursors
Established Synthetic Routes to N-Cyclohexylbutane-1,4-diamine
Established methods for the synthesis of this compound are foundational and widely utilized in chemical synthesis. These routes include reductive amination, functionalization of butane-1,4-diamine derivatives, and strategies involving the functionalization of the cyclohexane (B81311) ring.
Reductive Amination Pathways
Reductive amination is a cornerstone for the formation of C-N bonds and a key strategy for synthesizing this compound. harvard.edu This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.eduyoutube.com This approach effectively avoids the overalkylation that can occur with direct alkylation of amines. harvard.edu
A common pathway involves the reaction of cyclohexanone (B45756) with a suitable amino-functionalized butane (B89635) derivative. The choice of reducing agent is critical for the success of reductive amination. Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently employed because they selectively reduce the iminium ion in the presence of the original carbonyl group. harvard.edumasterorganicchemistry.com The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate imine formation. masterorganicchemistry.com
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features | Reference |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A highly selective reducing agent for reductive amination. harvard.edu | harvard.edu |
| H2/Catalyst | Can be used for the reduction step. harvard.edu | harvard.edu |
Amine Functionalization of Butane-1,4-diamine Derivatives
Another established route involves the direct functionalization of butane-1,4-diamine or its derivatives. This approach typically involves the reaction of butane-1,4-diamine with a cyclohexyl-containing electrophile. For instance, reacting 1,4-butanediamine with a cyclopentyl halide in the presence of a base can yield the corresponding N-substituted diamine. ontosight.ai While this method is straightforward, controlling the degree of substitution to favor mono-cyclohexylation can be a challenge.
One strategy to achieve mono-functionalization is to use a protecting group on one of the amine functionalities of butane-1,4-diamine. After the introduction of the cyclohexyl group, the protecting group can be removed to yield this compound.
Cyclohexane Ring Functionalization Strategies
This approach focuses on introducing aminoalkyl groups onto a pre-existing cyclohexane ring. One such method involves starting with cyclohexane-1,4-dione. nih.gov The dione (B5365651) can be converted to the corresponding diamine through various chemical transformations. For example, a patent describes a high-pressure method for preparing 1,4-cyclohexanediamine from 1,4-cyclohexanediol (B33098) and ammonia. google.com This diamine can then be further functionalized.
Another strategy involves the catalytic hydrogenation of p-phenylenediamine (B122844) to produce 1,4-cyclohexanediamine. researchgate.net This alicyclic diamine serves as a key intermediate that can be subsequently alkylated to introduce the butylamine (B146782) moiety.
Novel Synthetic Approaches and Catalyst Development
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and related diamines. These efforts include the development of new catalysts for hydrogenation and the application of green chemistry principles.
Catalytic Hydrogenation Techniques for this compound Synthesis
Catalytic hydrogenation is a powerful tool for the synthesis of alicyclic amines from aromatic precursors. The selective hydrogenation of aromatic diamines to their alicyclic counterparts is a key area of research. For example, the hydrogenation of p-phenylenediamine (PPDA) to 1,4-cyclohexanediamine (CHDA) has been achieved with high conversion and selectivity using Ru/g-C3N4 catalysts. nih.gov These catalysts, prepared by an ultrasonic impregnation method, show excellent performance under mild conditions. nih.gov
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. For instance, Ru/Al2O3 has been used as a catalyst for the hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine in water, achieving 80% conversion with 87% selectivity under specific temperature and pressure conditions. researchgate.net The development of bimetallic catalysts, such as Co/Sc, has also shown promise in mediating both borrowing hydrogen and reductive amination reactions, offering a versatile approach to amine synthesis. uni-bayreuth.de
Table 2: Catalysts for Hydrogenation in Diamine Synthesis
| Catalyst | Substrate | Product | Key Findings | Reference |
| Ru/g-C3N4 | p-phenylenediamine (PPDA) | 1,4-cyclohexanediamine (CHDA) | 100% PPDA conversion with >86% CHDA selectivity under mild conditions. nih.gov | nih.gov |
| 5% Ru/Al2O3 | 1,4-phenylenediamine | 1,4-cyclohexanediamine | 80% conversion with 87% selectivity at 90°C and 4 MPa H2 pressure in water. researchgate.net | researchgate.net |
| Co/Sc bimetallic | Alcohols/aldehydes/ketones + ammonia | Primary, secondary, and tertiary alkyl amines | Efficiently mediates both borrowing hydrogen and reductive amination. uni-bayreuth.de | uni-bayreuth.de |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce environmental impact and improve sustainability. rsc.org This includes the use of renewable feedstocks, safer solvents, and more efficient catalytic processes. vapourtec.comsemanticscholar.org
One approach involves the synthesis of diamines from bio-based resources. For example, a novel route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established. rsc.org While not directly this compound, this demonstrates the potential for developing bio-based routes for other diamines. The use of flow chemistry is another green approach that can enhance safety and reduce waste in chemical processes. vapourtec.com
Furthermore, the development of solvent-free or aqueous-based reaction systems is a key aspect of green chemistry. The catalytic hydrogenation of 1,4-phenylenediamine in water, as mentioned earlier, is an example of a greener alternative to traditional organic solvents. researchgate.net The use of mechanochemical grinding procedures for the synthesis of N-substituted amines also represents a solvent-free and efficient method. mdpi.com
Industrial Synthesis Routes for Diamine Production
The industrial production of diamines, including N-substituted derivatives like this compound, relies on cost-effective and scalable catalytic processes. While specific industrial synthesis routes for this compound are not extensively detailed in publicly available literature, general principles of industrial diamine production can be applied to devise a feasible manufacturing process. The most common industrial methods for producing primary and secondary amines involve the catalytic amination of alcohols, aldehydes, or ketones. researchgate.netacs.org
A plausible and industrially relevant route for the synthesis of this compound is the reductive amination of 1,4-butanediol (B3395766) (BDO) with cyclohexylamine (B46788) . This process would likely be carried out in a continuous flow reactor over a heterogeneous catalyst.
Key Steps in the Proposed Industrial Synthesis:
Vaporization and Mixing: 1,4-butanediol and cyclohexylamine are vaporized and mixed with hydrogen gas.
Catalytic Reaction: The gas-phase mixture is passed through a fixed-bed reactor containing a suitable catalyst at elevated temperature and pressure. googleapis.com
Separation and Purification: The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled and separated. Purification is typically achieved through distillation.
Catalysts: A variety of heterogeneous catalysts are employed for industrial amination reactions. For the reductive amination of diols, catalysts often consist of a combination of metals on a solid support. Common choices include:
Copper-based catalysts: Copper chromite or catalysts containing copper oxide and aluminum oxide are effective for the amination of alcohols. googleapis.com
Nickel-based catalysts: Raney nickel and supported nickel catalysts are also widely used. researchgate.net
Ruthenium and Palladium catalysts: These have been shown to be effective for the hydrogenation of precursors to diols and subsequent amination steps. google.com
Reaction Conditions: The reaction conditions are optimized to maximize yield and selectivity while minimizing byproduct formation.
Temperature: Typically in the range of 150-250°C. googleapis.com
Pressure: Generally between 20 and 300 bar. googleapis.com
Hydrogen: Used as the reducing agent to facilitate the reductive amination process.
Alternative Industrial Precursors and Routes:
From ω-haloalkylnitriles: A general method for the synthesis of N-substituted 1,4-diaminobutane (B46682) derivatives involves the reaction of an amine with a ω-halonitrile followed by reduction of the nitrile group. For this compound, this would involve the reaction of cyclohexylamine with 4-chlorobutyronitrile, followed by reduction of the resulting nitrile. mdpi.com
From Dicarboxylic Acids: Reductive amination of carboxylic acids is another emerging strategy. researchgate.netrsc.org In this case, adipic acid could potentially be a starting material, though this would involve more complex transformations to achieve the desired N-cyclohexyl substitution.
Interactive Data Table: Comparison of Potential Industrial Synthesis Precursors
| Precursor 1 | Precursor 2 | General Method | Key Advantages | Key Challenges |
| 1,4-Butanediol | Cyclohexylamine | Reductive Amination | Direct route, utilizes readily available bulk chemicals. | Requires high pressure and temperature; catalyst selection is crucial for selectivity. |
| 4-Chlorobutyronitrile | Cyclohexylamine | Nucleophilic Substitution & Reduction | Milder conditions may be possible for the substitution step. | Use of halogenated compounds can be less environmentally friendly; reduction step still required. |
| Adipic Acid | Cyclohexylamine | Reductive Amination of Carboxylic Acids | Utilizes a potentially bio-based feedstock. | Generally requires more complex catalytic systems and reaction conditions. |
Chemo- and Stereoselective Synthesis of this compound Analogues
The development of chemo- and stereoselective methods for the synthesis of diamines is of significant interest, particularly for applications in pharmaceuticals and as chiral ligands in asymmetric catalysis. rsc.org While specific studies on the stereoselective synthesis of this compound are scarce, general strategies for the asymmetric synthesis of chiral 1,2-, 1,3-, and 1,4-diamines can be applied to its analogues.
Strategies for Stereoselective Synthesis:
Use of Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), can be used to synthesize chiral amines with high diastereoselectivity. nih.gov The auxiliary is condensed with a suitable carbonyl compound to form a chiral sulfinylimine, which then undergoes nucleophilic addition. Subsequent removal of the auxiliary yields the chiral amine.
Catalytic Asymmetric Reductive Amination: The direct catalytic asymmetric reductive amination of a prochiral ketone with an amine is a highly atom-economical method for synthesizing chiral amines. This can be achieved using transition metal catalysts with chiral ligands or through biocatalysis.
Transition Metal Catalysis: Iridium and rhodium complexes with chiral phosphine (B1218219) or diamine ligands have been successfully employed for the asymmetric hydrogenation of imines and enamines, leading to chiral amines with high enantiomeric excess. mdpi.com
Biocatalysis: Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines to amines with excellent stereoselectivity under mild reaction conditions. rsc.org
Asymmetric Mannich-Type Reactions: The organocatalytic asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which can be further transformed into chiral 1,3-diamines. Cinchona alkaloid derivatives are often used as organocatalysts in these reactions. unibo.it
Ring-Opening of Chiral Aziridines: The catalytic aminolysis of meso-aziridines with an amine nucleophile can provide access to chiral 1,2-diamines. rsc.org
Interactive Data Table: Methodologies for Stereoselective Synthesis of Diamine Analogues
| Methodology | Catalyst/Auxiliary | Substrate Type | Key Features | Reported Enantioselectivity (ee) / Diastereoselectivity (dr) |
| Chiral Sulfinamide Auxiliary | tert-Butanesulfinamide | Aldehydes/Ketones | Broad substrate scope, predictable stereochemical outcome. | Often >95% dr |
| Catalytic Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Imines/Enamines | High turnover numbers, applicable to a range of substrates. | Up to 99% ee |
| Biocatalytic Reductive Amination | Imine Reductase (IRED) | Ketones and Amines | High stereoselectivity, mild and environmentally friendly conditions. | Often >99% ee |
| Asymmetric Mannich Reaction | Cinchona Alkaloid Derivatives | Imines and Nucleophiles | Organocatalytic, metal-free. | Up to 99% ee |
Chemical Reactivity and Derivatization Strategies of N Cyclohexylbutane 1,4 Diamine
Amine Functional Group Transformations
The presence of two chemically non-equivalent amine groups—a primary amine at the terminus of the butyl chain and a secondary amine bearing a cyclohexyl substituent—is the defining feature of N-Cyclohexylbutane-1,4-diamine's reactivity. This structural characteristic allows for a range of transformations, including the potential for selective reactions based on the differential reactivity of the primary versus the secondary amine.
Acylation and Amidation Reactions
Acylation is a fundamental transformation for primary and secondary amines, leading to the formation of a stable amide bond. This compound can be acylated at one or both nitrogen atoms using standard acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. nih.govanalis.com.my
The reaction can proceed in a stepwise manner. Mono-acylation can potentially be achieved with high selectivity at the more sterically accessible and generally more nucleophilic primary amine by using a 1:1 stoichiometry of the diamine to the acylating agent, particularly at lower temperatures. iaea.org The formation of the di-acylated product occurs upon the addition of a second equivalent of the acylating agent, often requiring more forcing conditions to acylate the less reactive secondary amine. Enzymatic methods, for instance using Candida antarctica Lipase B (CALB), also provide a green and efficient route for amidation reactions between carboxylic acids and amines. mdpi.com
Table 1: Representative Acylation Reactions
| Reactant | Acylating Agent | Conditions | Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent | N-(4-(cyclohexylamino)butyl)acetamide (mono-acylated) and/or N-(4-(N-cyclohexylacetamido)butyl)acetamide (di-acylated) |
| This compound | Acetic Anhydride | Heat or Catalyst | N-(4-(cyclohexylamino)butyl)acetamide and/or N-(4-(N-cyclohexylacetamido)butyl)acetamide |
Schiff Base Formation and Condensation Reactions
Schiff base, or imine, formation is a characteristic reaction of primary amines with aldehydes or ketones. researchgate.netanalis.com.my This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. dergipark.org.tr
For this compound, this reaction occurs exclusively at the primary amino group (-NH₂). The secondary amine does not form a stable imine under typical conditions. This selectivity provides a straightforward method for differentiating the two amine functionalities within the molecule. The resulting Schiff base can be a stable final product or serve as an intermediate that can be subsequently reduced to a new secondary amine.
Table 2: Schiff Base Formation
| Reactant | Carbonyl Compound | Conditions | Product (Imine) |
|---|---|---|---|
| This compound | Benzaldehyde | Reflux in Ethanol or Toluene with water removal | (E)-N'-(benzylidene)-N-cyclohexylbutane-1,4-diamine |
| This compound | Acetone | Acid or Base Catalyst | N'-(propan-2-ylidene)-N-cyclohexylbutane-1,4-diamine |
Urea (B33335) and Thiourea (B124793) Derivative Synthesis
Both amine groups in this compound can be converted into urea or thiourea functionalities. These derivatives are synthesized through reactions with isocyanates and isothiocyanates, respectively. mdpi.comorganic-chemistry.org Alternatively, safer reagents such as N,N'-carbonyldiimidazole (CDI) can be used for urea synthesis, while carbon disulfide is a common reagent for thiourea formation from primary amines. organic-chemistry.orgnih.govresearchgate.net
The reaction with a mono-functional isocyanate or isothiocyanate can yield products substituted at either the primary amine, the secondary amine, or both, depending on stoichiometry and reaction conditions. The primary amine is generally more reactive towards these electrophiles. The synthesis of thioureas from primary aliphatic amines and carbon disulfide in an aqueous medium is an efficient protocol. organic-chemistry.orgresearchgate.net
Table 3: Synthesis of Urea and Thiourea Derivatives
| Reagent | Conditions | Potential Product Type |
|---|---|---|
| Phenyl isocyanate | Aprotic Solvent, Room Temp | Phenyl-substituted urea |
| Phenyl isothiocyanate | Aprotic Solvent, Room Temp | Phenyl-substituted thiourea |
| N,N'-Carbonyldiimidazole (CDI) followed by another amine | Stepwise addition | Unsymmetrical urea |
Carbamic Acid and Carbamate (B1207046) Formation
Amines react with carbon dioxide (CO₂) to form carbamic acids. wikipedia.org These species are often unstable and exist in equilibrium with the starting materials. researchgate.net For this compound, both the primary and secondary amines can react with CO₂ to form the corresponding carbamic acids.
More synthetically useful are the stable ester derivatives of carbamic acid, known as carbamates. Carbamates are frequently employed as protecting groups for amines in multi-step synthesis. They are typically formed by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, di-tert-butyl dicarbonate) in the presence of a base. organic-chemistry.org Both amine groups of this compound can be converted to carbamates, with the primary amine generally reacting preferentially. One-pot reactions using 1,1′-carbonyldiimidazole (CDI) to activate an alcohol, followed by the addition of the amine, also yield carbamates. researchgate.net
Cyclohexyl Ring Modifications
Halogenation and Substitution Reactions
Direct modification of the cyclohexyl ring in this compound is synthetically challenging and generally not a preferred strategy for derivatization. The ring consists of unactivated C-H bonds, which are inherently unreactive towards many reagents.
Halogenation of such a saturated hydrocarbon ring would typically require harsh, free-radical conditions (e.g., UV light and elemental halogens). This approach would suffer from a lack of selectivity, leading to a mixture of mono- and poly-halogenated products at various positions on the ring and potential degradation or side reactions at the more reactive amine centers and the butyl chain.
Nucleophilic substitution reactions on the cyclohexyl ring are not feasible as there is no leaving group present on the parent molecule. For a substitution reaction to occur on a cyclohexane (B81311) derivative, a leaving group must first be installed. Even with a leaving group, Sₙ2 reactions on cyclohexane rings are known to be slow and highly dependent on the stereochemistry of the substrate, with axial leaving groups being more favorable for substitution than equatorial ones. libretexts.org Given the presence of the highly nucleophilic amine groups, any attempt to introduce a leaving group onto the ring would be complicated by intramolecular side reactions. Therefore, derivatization strategies for this molecule focus almost exclusively on the transformations of the amine functional groups.
Oxidation and Reduction Chemistry
The chemical reactivity of this compound is characterized by the presence of both a primary and a secondary amine, making it susceptible to a range of oxidation and reduction reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the established chemistry of N-substituted and 1,4-diamines.
The oxidation of N-substituted amines can be achieved through various methods, including the use of oxoammonium catalysts. This method facilitates the oxidation of amines to amides via a hydride transfer mechanism. acs.orgchemrxiv.orgchemrxiv.orgorganic-chemistry.org For this compound, this could potentially lead to the formation of the corresponding amide at the secondary amine position. The general mechanism involves the abstraction of a hydride ion from the carbon alpha to the nitrogen, followed by reaction with an oxidant. Another potential oxidation pathway involves the use of manganese dioxide, which has been shown to cleave tetra-N-substituted 1,2-diamines. rsc.org While this compound is a 1,4-diamine, the presence of a secondary amine could make it susceptible to oxidative C-N bond cleavage under certain conditions.
Reduction reactions involving this compound would primarily target the potential for further reduction of the cyclohexyl ring, though this would require harsh conditions. More relevant is the reduction of related nitroamine precursors to synthesize alkyldiamines. google.com The reduction of a corresponding nitro-substituted precursor in the presence of a suitable reducing agent, such as hydrogen gas with a hydrogenation catalyst (e.g., Raney nickel, platinum, or palladium), is a common industrial method to produce high-purity alkyldiamines. google.com This process can be designed to be highly selective, minimizing the formation of byproducts. google.com Additionally, the reduction of secondary amides, which could be formed from the oxidation of this compound, back to amines can be accomplished using reagents like Red-Al. researchgate.net
Formation of Macrocyclic and Polymeric Structures
The bifunctional nature of this compound, possessing two reactive amine groups, makes it a valuable building block for the synthesis of both macrocycles and polymers.
Macrocyclic structures can be synthesized through the reaction of diamines with dicarboxylic acid dichlorides. thieme-connect.comresearchgate.netijcce.ac.ir This approach, known as macrocyclization, can yield macrocyclic diamides, which are of interest for their potential applications in host-guest chemistry and as synthetic ionophores. The reaction is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. thieme-connect.com However, methods using high-speed stirring and fast addition have also been shown to produce good yields of macrocyclic products. thieme-connect.com The size of the resulting macrocycle is determined by the chain length of both the diamine and the dicarboxylic acid. Multicomponent macrocyclization reactions (MCMRs) offer another versatile strategy for creating diverse macrocyclic structures from readily available starting materials. rug.nlnih.gov
In polymer chemistry, this compound can serve as a monomer for the synthesis of polyamides. The polycondensation reaction of a diamine with a diacid chloride is a fundamental method for preparing polyamides. acs.orgnasa.govresearchgate.netresearchgate.net The presence of the cyclohexyl group on the nitrogen atom in this compound would be expected to influence the properties of the resulting polyamide, such as its thermal stability, solubility, and mechanical properties. For instance, the introduction of bulky, non-polar groups can affect chain packing and gas permeability in polyimides, a related class of polymers. rsc.org The synthesis of polyamides from N-substituted diamines has been explored to create polymers with tailored properties. acs.orgresearchgate.net The general reaction scheme involves the nucleophilic attack of the amine groups on the carbonyl carbons of the diacid chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride.
Derivatization for Enhanced Research Utility and Separation
To facilitate its analysis and separation, this compound can be chemically modified through derivatization. This process involves reacting the amine functional groups with a reagent to form a derivative with properties more suitable for a particular analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. researchgate.netlibretexts.org Common derivatizing agents for amines include dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). libretexts.orgnih.govresearchgate.net The reaction of this compound with such a reagent would yield a derivative that is highly responsive to the respective detection method, thereby increasing the sensitivity and selectivity of the analysis.
A specific HPLC method for the separation of this compound has been developed using a Newcrom R1 column. sielc.com This reverse-phase method utilizes a mobile phase of acetonitrile (B52724), water, and phosphoric acid, and is suitable for mass spectrometry (MS) compatible applications if formic acid is used instead of phosphoric acid. sielc.com The method is scalable and can be used for preparative separation to isolate impurities. sielc.com
Derivatization can also be crucial for improving the volatility and thermal stability of the analyte for GC analysis. While not specifically detailed for this compound, silylation is a common derivatization technique for amines, where a silyl (B83357) group replaces the active hydrogen on the nitrogen atom. This reduces the polarity and increases the volatility of the compound, allowing for its analysis by GC.
Advanced Spectroscopic and Structural Characterization of N Cyclohexylbutane 1,4 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-Cyclohexylbutane-1,4-diamine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the cyclohexyl ring and the butane (B89635) chain, as well as the amine (N-H) protons. The chemical shifts of protons adjacent to the nitrogen atoms are typically found in the 2.5-3.0 ppm range. The broad cyclohexyl multiplet would appear further upfield, around 1.0-2.0 ppm. The N-H protons would appear as broad singlets whose chemical shift is dependent on solvent and concentration. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons directly bonded to nitrogen atoms (C-N) are deshielded and appear at lower field (typically 40-60 ppm). The remaining aliphatic carbons of the butane chain and cyclohexyl ring would resonate at higher field (20-40 ppm). The specific chemical shifts provide a fingerprint of the carbon skeleton. redalyc.orgmdpi.com
¹⁵N and ³¹P NMR Spectroscopy: While less common, ¹⁵N NMR could directly probe the nitrogen environments, distinguishing between the primary and secondary amine groups. However, it often requires isotopic enrichment due to the low natural abundance and unfavorable magnetic properties of the ¹⁵N nucleus. ³¹P NMR would not be applicable for the parent diamine but becomes a powerful tool for analyzing phosphorylated derivatives, providing key information on the structure and bonding of the phosphorus-containing moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar aliphatic amine structures. researchgate.netresearchgate.net
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |
| -CH₂-NH₂ | ¹H | ~2.7 | Triplet, adjacent to primary amine |
| -NH-CH₂- | ¹H | ~2.6 | Triplet, adjacent to secondary amine |
| -NH-CH - | ¹H | ~2.4 | Multiplet, methine on cyclohexyl ring |
| -CH₂-CH₂- | ¹H | ~1.5 | Multiplet, central butane chain |
| Cyclohexyl -CH₂- | ¹H | 1.0 - 1.9 | Broad multiplet, cyclohexyl ring protons |
| -C H₂-NH₂ | ¹³C | ~42 | Carbon of the primary amine group |
| -NH-C H₂- | ¹³C | ~50 | Carbon adjacent to secondary amine |
| -NH-C H- | ¹³C | ~58 | Methine carbon on cyclohexyl ring |
| -CH₂-C H₂- | ¹³C | ~25-33 | Carbons of the butane and cyclohexyl chain |
Mass Spectrometry (MS) Techniques (LC-MS/MS, HRMS, GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure by analyzing fragmentation patterns.
GC-MS: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique. spectrabase.com this compound, while potentially requiring derivatization to improve volatility, would likely fragment via alpha-cleavage, which is the characteristic fragmentation pathway for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions. Key fragments would correspond to the loss of a propyl group or cleavage within the cyclohexyl ring.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suited for less volatile compounds and complex mixtures. researchgate.netnih.gov This technique allows for the separation of the analyte from a matrix followed by mass analysis. In tandem MS (MS/MS), a specific parent ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a unique set of product ions. This is invaluable for unambiguous identification and quantification in complex samples. researchgate.net
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). argus-analysen.de This precision allows for the determination of the exact elemental formula, confirming that the measured mass corresponds to C₁₀H₂₂N₂ and distinguishing it from other isobaric compounds.
Table 2: Potential Mass Spectrometry Fragments for this compound Based on typical fragmentation patterns of aliphatic amines.
| m/z (Mass/Charge) | Possible Fragment Identity | Technique |
| 171.1856 | [M+H]⁺ (Protonated Molecule) | HRMS, LC-MS |
| 170.1783 | [M]⁺ (Molecular Ion) | GC-MS |
| 127 | [M - C₃H₇]⁺ | GC-MS, LC-MS/MS |
| 114 | [C₆H₁₁NHCH₂]⁺ | GC-MS, LC-MS/MS |
| 84 | [C₆H₁₂]⁺ | GC-MS, LC-MS/MS |
| 72 | [H₂N(CH₂)₃]⁺ | GC-MS, LC-MS/MS |
| 30 | [CH₂NH₂]⁺ | GC-MS |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the N-H stretching vibrations are particularly diagnostic. The primary amine (-NH₂) group will typically show a doublet in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) shows a single, often broader, peak in the same vicinity. nih.gov The N-H bending vibrations appear around 1590-1650 cm⁻¹. Strong bands corresponding to aliphatic C-H stretching are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the aliphatic backbone and cyclohexyl ring will produce strong signals. Raman is particularly useful for studying the skeletal vibrations of the molecule. For cyclohexylamine (B46788), a related compound, key Raman shifts have been extensively documented. researchgate.netacs.org
Table 3: Characteristic Vibrational Frequencies for this compound Based on data for cyclohexylamine and other aliphatic amines. nih.govnist.govresearchgate.net
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Primary Amine) | FT-IR, Raman | 3300 - 3500 (doublet in IR) |
| N-H Stretch (Secondary Amine) | FT-IR, Raman | 3300 - 3400 (single peak) |
| C-H Stretch (Aliphatic) | FT-IR, Raman | 2850 - 2960 |
| N-H Bend (Primary Amine) | FT-IR | 1590 - 1650 |
| CH₂ Scissor | FT-IR, Raman | 1450 - 1470 |
| C-N Stretch | FT-IR, Raman | 1020 - 1250 |
X-ray Diffraction Analysis for Solid-State Structures
Advanced Chromatographic Separation Techniques (HPLC, GC) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and resolving it from related isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) method is effective. sielc.com A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility) to ensure the amine is protonated and interacts well with the stationary phase. sielc.comnih.gov Chiral stationary phases can be employed in HPLC to separate stereoisomers if chiral centers are present in derivatives of the molecule. nih.govmdpi.com
Gas Chromatography (GC): GC is well-suited for separating volatile amines. chromatographyonline.com Due to the polar nature of the amine groups, which can lead to peak tailing on standard nonpolar columns, derivatization (e.g., acylation) is often employed to create less polar, more volatile derivatives. Alternatively, specialized columns with basic deactivation or polar stationary phases can be used for the direct analysis of free amines. google.com GC is particularly powerful for separating positional isomers. acs.org
Table 4: Exemplary Chromatographic Conditions for this compound
| Technique | Parameter | Condition | Reference |
| HPLC | Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com | |
| Detection | UV, ELSD, Mass Spectrometry (MS) | sielc.com | |
| GC | Column | Capillary column (e.g., DB-5ms, HP-5) | google.com |
| Carrier Gas | Helium or Hydrogen | researchgate.net | |
| Detection | Flame Ionization (FID), Mass Spectrometry (MS) | researchgate.netgoogle.com | |
| Note | Derivatization may be required to improve peak shape and volatility. | nih.gov |
Electrochemical Characterization Methods, including Cyclic Voltammetry
Electrochemical methods like Cyclic Voltammetry (CV) can be used to study the redox properties of this compound. The amine functional groups can be oxidized at an electrode surface. Studies on other aliphatic amines show that they undergo irreversible anodic oxidation. rsc.orgrsc.org A CV experiment of this compound, which contains both a primary and a secondary amine, would likely show at least one irreversible oxidation wave at a positive potential when measured at an electrode like glassy carbon. rsc.org The peak potential of this wave is related to the ease of electron removal from the nitrogen atom. The technique can be sensitive enough to be used for quantitative analysis and to determine physical properties like solubility. acs.orgresearchgate.net
Computational and Theoretical Investigations of N Cyclohexylbutane 1,4 Diamine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to determine optimized geometry, electronic structure, and various molecular properties. imperial.ac.ukmdpi.com DFT, in particular, has become a mainstay in computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. imperial.ac.ukmdpi.com
For N-Cyclohexylbutane-1,4-diamine, these calculations can map the electron density distribution, revealing the electron-rich nitrogen centers and the non-polar hydrocarbon regions. Such calculations are the first step in understanding the molecule's intrinsic stability and potential for chemical transformation. They provide the foundation for more advanced analyses, including vibrational frequencies, dipole moments, and the nature of its molecular orbitals. While these methods are powerful, specific DFT or ab initio studies detailing the electronic structure of this compound are not prominent in publicly available literature, representing an area ripe for future research.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and distributions of these orbitals are paramount in governing a molecule's reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the lowest-energy orbital available to accept electrons, indicating its electrophilic character.
In this compound, the HOMO is expected to be localized predominantly on the lone pairs of the two nitrogen atoms, making these amine groups the primary centers for nucleophilic attack and protonation. The LUMO would likely be distributed across the anti-bonding σ-orbitals of the C-N and C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net A detailed FMO analysis would provide quantitative data on these characteristics, guiding the prediction of its behavior in chemical reactions.
Table 1: Conceptual Frontier Molecular Orbital Data for this compound
| Orbital | Predicted Energy (Conceptual) | Significance |
| HOMO | Lower (more negative) energy values indicate higher stability of the electron pair. | Primarily localized on the nitrogen lone pairs. Governs the molecule's ability to act as a nucleophile or electron donor. |
| LUMO | Higher (less negative or positive) energy values indicate a lower affinity for accepting electrons. | Likely distributed across σ* anti-bonding orbitals. Governs the molecule's ability to act as an electrophile or electron acceptor. |
| HOMO-LUMO Gap | The energy difference (ΔE = ELUMO - EHOMO). | A larger gap suggests higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more readily polarized and reactive. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a powerful lens for elucidating the step-by-step pathways of chemical reactions. revista-agroproductividad.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with a reaction. revista-agroproductividad.org Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products, providing a detailed picture of the molecular transformations.
For this compound, this approach could be used to model various reactions, such as its role as a cross-linker in polymerization or its synthesis. For instance, modeling the reaction of the diamine with an epoxide or an isocyanate would reveal the activation barriers for the nucleophilic attack by the nitrogen atoms, the influence of the bulky cyclohexyl group on stereoselectivity, and the relative reactivity of the primary versus the secondary amine. While no specific mechanistic studies on this molecule were found in the surveyed literature, the methodology is well-suited to explore its chemical behavior and optimize reaction conditions for desired outcomes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is exceptionally useful for exploring the conformational landscape of flexible molecules and their non-covalent interactions with their environment. mdpi.commdpi.com By simulating the molecule in a virtual box, often with solvent molecules, MD can reveal preferred conformations, the dynamics of conformational changes, and the nature of intermolecular forces like hydrogen bonds. mdpi.com
An MD simulation of this compound would provide critical insights into its structural flexibility. Key areas of investigation would include:
Cyclohexane (B81311) Ring Pucker: The dynamics of the chair-to-boat interconversion of the cyclohexyl ring.
Butane (B89635) Chain Flexibility: The rotational freedom around the C-C bonds of the butane linker, which dictates the spatial relationship between the two amine groups.
Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the amine groups and with solvent molecules (e.g., water) or other reactants. mdpi.com
This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as binding to a surface or a receptor site.
Table 2: Potential Conformational and Interaction Analysis via MD Simulation
| Parameter | Information Gained | Relevance for this compound |
| Dihedral Angle Distribution | Reveals preferred rotational states (e.g., gauche, anti) of the alkyl chain. | Determines the overall shape and the distance between the two amine functional groups. |
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating structural stability. | A stable RMSD would suggest a persistent average conformation, while large fluctuations indicate high flexibility. |
| Radial Distribution Function (RDF) | Describes the probability of finding another atom at a certain distance from a reference atom. | Can quantify hydrogen bonding with solvent molecules or interactions between multiple diamine molecules. |
| Potential Energy Landscape | Maps the energy of different molecular conformations. | Identifies the most stable (lowest energy) conformations of the molecule. |
Machine Learning Approaches in Predicting this compound Behavior
In recent years, machine learning (ML) has emerged as a powerful tool in chemical and materials science for predicting molecular properties. nih.govmdpi.comucdavis.edu By training algorithms on large datasets of known molecules, ML models can learn the complex relationships between chemical structure and macroscopic properties. mdpi.comacs.org These models can then make rapid predictions for new molecules, bypassing the need for time-consuming experiments or computationally expensive simulations. ucdavis.edu
To predict the behavior of this compound, its structure would first be converted into a machine-readable format, such as a SMILES string or a set of molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds). mdpi.com These features would then be input into a pre-trained ML model—such as a graph neural network or a gradient boosting algorithm—to predict a range of properties. mdpi.comresearchgate.net While specific ML-based predictions for this compound are not documented, this approach could reliably estimate properties such as:
Boiling Point and Melting Point
Solubility in various solvents
Glass transition temperature if used as a monomer in a polymer. researchgate.net
This high-throughput screening capability makes ML an invaluable tool for the inverse design of materials with targeted properties. nih.gov
Structure-Property Relationship (SPR) Studies using Computational Models
Structure-Property Relationship (SPR) studies aim to establish a direct correlation between a molecule's chemical structure and its observable properties. gatech.edursc.org This field integrates the insights from quantum mechanics, molecular dynamics, and machine learning to build predictive models. The goal is to understand how specific structural features—such as functional groups, molecular size, and shape—influence a material's performance. acs.orgnih.gov
For this compound, an SPR study would focus on how its unique combination of a bulky, non-polar cyclohexyl group and a flexible, polar diamine chain dictates its properties. For example:
The cyclohexyl group likely increases the glass transition temperature (Tg) and stiffness when the molecule is used as a monomer in a polyimide or epoxy resin, compared to a purely linear diamine. researchgate.net
The flexible butane-1,4-diamine chain provides rotational freedom, which can influence the curing kinetics and mechanical properties like elasticity of a resulting polymer network. rsc.orgacs.org
The presence of two amine groups allows it to act as a cross-linker or a bidentate ligand in coordination chemistry.
By systematically modifying the structure in a computational model (e.g., changing the length of the alkyl chain or the size of the cycloalkyl ring) and calculating the resulting properties, a clear SPR can be established to guide the design of new molecules for specific applications.
Applications of N Cyclohexylbutane 1,4 Diamine in Advanced Materials and Chemical Systems
Role as a Monomer in Polymer Synthesis
A monomer is a small molecule that can chemically bind to other molecules to form a polymer. reb.rw The presence of two reactive amine groups allows N-Cyclohexylbutane-1,4-diamine to participate in step-growth polymerization reactions, leading to the formation of high-molecular-weight polymers. specificpolymers.com
The development of polyurethanes and polyamides often relies on the reaction of diamines with other difunctional monomers.
Polyurethanes: Polyurethanes (PUs) are typically formed through the addition polymerization of diisocyanates with polyols. scispace.com However, diamines like this compound can be used as chain extenders in PU synthesis, reacting with isocyanate groups to form urea (B33335) linkages, which become part of the final polyurethane structure. scispace.com The initial discovery of polyurethane chemistry involved reactions with aliphatic diamines to form polyureas. scispace.com Patent literature indicates the inclusion of this compound in formulations for polyurethane resins. google.comgoogle.com
Polyamides: Polyamides are characterized by the repeating amide linkage (-CO-NH-). reb.rw They are commonly synthesized through the condensation reaction of a diamine and a dicarboxylic acid. reb.rwrsc.org For example, Nylon-6,6 is produced from 1,6-hexanediamine (B7767898) and adipic acid. reb.rw this compound can act as the diamine monomer in such polycondensation reactions. By reacting it with a suitable diacid, a polyamide with a cyclohexyl group pendant to the polymer backbone can be created, potentially modifying properties like crystallinity, solubility, and thermal stability. tue.nl
| Polymer Type | Role of this compound | Resulting Linkage |
| Polyurethane | Chain Extender | Urea (-NH-CO-NH-) |
| Polyamide | Monomer | Amide (-CO-NH-) |
The dual amine functionality of this compound makes it a suitable monomer for constructing more complex, non-linear polymer architectures.
Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with structures built from covalent bonds. tcichemicals.com A common strategy for synthesizing COFs involves the condensation reaction between amine-based and aldehyde-based monomers to form stable imine linkages. tcichemicals.comdiva-portal.org Diamines are used as the linear "linker" or "bridge" segments in the formation of these frameworks. diva-portal.org Two-dimensional COFs constructed with diamine linkers have been investigated for applications such as gas separation. rsc.org this compound can serve as a diamine building block to create COFs with specific pore sizes and functionalities imparted by the cyclohexyl group. diva-portal.org
Hyperbranched Polymers: Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure. pcz.pl One method to synthesize them is through the polycondensation of AB₂-type monomers, where A and B are reactive functional groups. frontiersin.org Diamines can be used in A₂ + B₃ strategies, where a diamine monomer (A₂) is reacted with a trifunctional monomer (B₃). pcz.pl The use of this compound in such polymerization systems would lead to the formation of hyperbranched polyamines, which have unique properties like low viscosity and high solubility compared to their linear analogues. frontiersin.orgresearchgate.net
Ligand Design in Coordination Chemistry and Catalysis
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. vpscience.orgopenstax.org Ligands are classified by their "denticity," the number of donor atoms they use to bind to the metal center. libretexts.org this compound, with its two nitrogen atoms possessing lone pairs of electrons, can function as a bidentate ligand, capable of forming a stable chelate ring with a metal ion. openstax.org This chelating ability is fundamental to its application in catalysis.
Catalysis can be broadly divided into homogeneous and heterogeneous types, and ligands like this compound are integral to both.
Homogeneous Catalysis: This occurs when the catalyst and reactants exist in the same phase, typically a liquid solution. eolss.net Homogeneous catalysts are often coordination complexes where the ligand structure is crucial for modulating the metal center's activity and selectivity. uclouvain.be By forming a soluble complex with a transition metal, this compound can act as a ligand in various homogeneously catalyzed reactions, such as hydrogenations or C-N bond-forming reactions. vulcanchem.comnih.gov
Heterogeneous Catalysis: In this form of catalysis, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. eolss.net A major advantage is the ease of separating the catalyst from the products for reuse. eolss.net A ligand like this compound can be "heterogenized" by anchoring it to a solid support (e.g., a polymer resin or silica). The supported ligand can then coordinate with a metal, combining the high selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system. uclouvain.be This approach is relevant for creating catalysts for continuous-flow reactors. beilstein-journals.org
| Catalyst Type | Phase Relationship | Role of this compound Ligand | Key Advantage |
| Homogeneous | Catalyst and reactants in the same phase | Forms a soluble metal-ligand complex | High activity and selectivity eolss.net |
| Heterogeneous | Catalyst and reactants in different phases | Can be immobilized on a solid support to bind the metal center | Ease of separation and catalyst recycling eolss.net |
Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement. This is often achieved using chiral catalysts, which are frequently metal complexes containing chiral ligands. rsc.org Chiral 1,2-diamines are particularly important structural motifs in ligands used for a wide range of catalytic asymmetric reactions. sigmaaldrich.comnih.gov
While this compound is itself achiral, its diamine backbone is a common feature in many successful chiral ligands. sigmaaldrich.com It can be transformed into a chiral ligand through several conceptual pathways:
Use of a Chiral Precursor: Synthesizing the molecule from a chiral starting material could place a stereocenter on the cyclohexane (B81311) ring or the butane (B89635) chain (e.g., 2-Cyclohexylbutane-1,4-diamine nih.gov).
Derivatization: The amine groups can be derivatized with chiral auxiliaries.
Once made chiral, such a ligand could be used in asymmetric catalysis, for instance, in the enantioselective addition of reagents to aldehydes or in asymmetric hydrogenation reactions. diva-portal.org The design of new chiral diamine ligands is an active area of research to facilitate challenging stereoselective transformations. chemrxiv.org
Functionalization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. A key feature of some MOFs is the presence of coordinatively unsaturated metal sites, often called open metal sites, which can act as binding locations for other molecules. nih.gov
Post-synthetic modification is a technique used to introduce new functionalities into a MOF after its initial synthesis. nih.gov One of the most effective strategies involves grafting diamines onto these open metal sites. nih.govntnu.no In this process, one amine group of the diamine coordinates to the metal center within the MOF pore, while the other amine group remains free and extends into the pore channel. nih.gov
This appended amine group can then interact strongly with acidic gases like carbon dioxide (CO₂), significantly enhancing the MOF's capacity and selectivity for CO₂ capture, particularly from dilute sources like air or flue gas. nih.govntnu.norsc.org MOFs such as Mg-MOF-74 and its expanded derivatives are well-known platforms for this type of diamine functionalization. nih.govrsc.org this compound is a suitable candidate for this application. Its primary amine can anchor to the metal site, leaving the N-cyclohexyl amine group available for targeted interactions within the MOF's pores.
Gas Adsorption and Separation (e.g., CO2 Capture)
The presence of amine functional groups in this compound makes it a theoretical candidate for CO2 capture. Amines are known to react with CO2, and materials functionalized with amines are a major focus of carbon capture research. aaqr.org In a process known as amine scrubbing, the nitrogen atom's lone pair of electrons interacts with the carbon atom of CO2.
In the context of solid adsorbents, diamines can be appended to porous structures like Metal-Organic Frameworks (MOFs) or silica (B1680970) to enhance CO2 selectivity and capacity. nih.govgoogle.com The mechanism often involves the cooperative formation of ammonium (B1175870) carbamate (B1207046) chains along the pores of the material. nih.gov Research on diamine-appended MOFs has shown that factors like the steric bulk of substituents and the basicity of the amines are crucial in tuning the CO2 adsorption properties. nih.gov While specific data for this compound is not available, its structure suggests a potential role in such systems. The primary and secondary amines could both participate in CO2 binding, and the cyclohexyl group would introduce significant steric bulk, influencing the packing and cooperative interactions within a porous support.
Table 1: Potential Role of this compound Functional Groups in CO2 Capture
| Functional Group | Potential Role in CO2 Adsorption |
| Primary Amine (-NH2) | Primary reaction site for CO2, forming carbamates. |
| Secondary Amine (-NH-) | Secondary reaction site, can also form carbamates. |
| Cyclohexyl Group | Provides steric hindrance, potentially influencing the pressure and temperature at which CO2 adsorption/desorption occurs. May affect the cooperative mechanism. |
| Butane Chain | Acts as a flexible spacer, allowing the amine groups to orient optimally for CO2 binding within a porous structure. |
Diffusion Behavior within MOF Structures
Metal-Organic Frameworks (MOFs) are crystalline materials with well-defined pores, making them ideal for studying molecular diffusion. arxiv.orgmdpi.com The diffusion of guest molecules within MOFs is critical for applications in gas storage, separation, and catalysis. aps.orgchemrxiv.org This process is governed by factors such as pore size, chemical environment, and the interactions between the guest molecule and the MOF's internal surface. aps.orgnih.gov
Should this compound be used as a guest molecule or, more likely, as a functionalizing agent or template within a MOF, its diffusion would be complex. The molecule's size, shape, and multiple interaction sites (amine groups capable of hydrogen bonding, and hydrophobic alkyl/cycloalkyl parts) would dictate its movement through the porous network. Research has shown that even small molecules exhibit complex diffusion mechanisms in MOFs, including hopping between adsorption sites and movement along different crystallographic directions. aps.orgnih.gov The bulky cyclohexyl group would likely have a significant impact, potentially slowing diffusion compared to a linear diamine of similar molecular weight due to steric interactions with the MOF's pore walls and windows.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. thno.orgscielo.br Host-guest chemistry, a key area of supramolecular chemistry, focuses on the complexation of a "guest" molecule within a larger "host" molecule or assembly. nih.govmdpi.com Cyclophanes and macrocycles like cyclodextrins and calixarenes are common hosts. nih.govbeilstein-journals.org
This compound, with its combination of hydrogen bond donors (the N-H groups), hydrogen bond acceptors (the nitrogen lone pairs), and a hydrophobic cyclohexyl moiety, has the necessary features to participate in host-guest interactions. It could act as a guest, fitting into the cavity of a suitable host. For example, the hydrophobic cyclohexyl group could be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous solution, while the polar diamine chain could interact with the host's rim or the solvent. nih.govrsc.org Conversely, it could be incorporated into a larger structure that then acts as a host for other molecules.
Surface Functionalization and Coating Applications
The functionalization of surfaces is crucial for tailoring the properties of materials for applications ranging from biodiagnostics to creating hydrophobic coatings. mdpi.comnih.govkent.ac.uk Polydopamine, inspired by mussel adhesive proteins, is a well-known versatile coating that relies on the chemistry of catechol and amine groups. nih.gov Copolymers of catechols and diamines have also been explored as a platform for surface functionalization. mdpi.com
The amine groups of this compound allow it to be covalently attached to a variety of surfaces. For example, it could react with surface-bound epoxides, isocyanates, or activated carboxylic acids. This would impart the surface with the characteristics of the diamine: increased basicity, sites for further reaction, and the steric and hydrophobic properties of the cyclohexyl group. Such functionalization could be used to improve adhesion, change wetting properties, or provide a reactive handle for immobilizing other molecules like fluorophores or nanoparticles. kent.ac.ukmdpi.com
This compound as a Chemical Building Block in Complex Organic Synthesis
Organic building blocks are relatively simple molecules that are incorporated into the structure of larger, more complex target molecules during a synthesis. minakem.comsigmaaldrich.comrsc.org Diamines are a particularly important class of building blocks due to the high reactivity and versatility of the amine functional group. researchgate.netajchem-b.com
In the multi-step synthesis of complex molecules, such as pharmaceuticals or natural products, this compound could serve as a key precursor. lkouniv.ac.inwaseda.jp Its two amine groups have different reactivities (primary vs. secondary), which could potentially be exploited for selective, sequential reactions. For instance, the primary amine could be selectively acylated or converted into an imine, leaving the secondary amine available for a subsequent, different transformation. This differential reactivity is a valuable tool in constructing complex molecular architectures. The compound could be used to synthesize heterocyclic structures, such as substituted piperazines or diazepines, which are common motifs in medicinal chemistry. google.comrsc.org
The specific structure of this compound allows for the direct introduction of the entire cyclohexyl-butane-diamine moiety into a target molecule. This is advantageous when this particular substructure is desired for its specific steric or binding properties. For example, in medicinal chemistry, the introduction of a bulky, lipophilic group like cyclohexyl can influence a drug candidate's pharmacokinetic properties. ru.nl The diamine portion provides points for attachment and can influence solubility and receptor binding. Chiral diamines are also widely used in asymmetric synthesis to control the stereochemistry of a reaction, and derivatives of this compound could potentially be developed for such purposes. ajchem-b.comepo.org
Table 2: Summary of Synthetic Utility
| Synthetic Application | Role of this compound | Key Structural Features Utilized |
| Multi-step Synthesis | Versatile precursor for larger molecules. | Differential reactivity of primary vs. secondary amines. |
| Heterocycle Formation | Core component for rings like piperazines/diazepines. google.comrsc.org | Two nucleophilic nitrogen centers separated by a four-carbon chain. |
| Moiety Introduction | Introduces a specific functional and steric group. | Combination of a bulky cyclohexyl group and a flexible diamine linker. |
| Asymmetric Catalysis | Potential precursor for chiral ligands. ajchem-b.comepo.org | The two nitrogen atoms can coordinate to a metal center. |
Environmental Fate and Transport of N Cyclohexylbutane 1,4 Diamine
Abiotic Transformation Processes (Hydrolysis, Photolysis)
Hydrolysis: N-Cyclohexylbutane-1,4-diamine possesses two amine functional groups and no readily hydrolyzable groups, such as esters or amides. Generally, aliphatic amines are stable to hydrolysis under typical environmental pH (5-9) and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.
Photolysis: Information regarding the direct or indirect photolysis of this compound is not available. The potential for photolytic degradation would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Without specific absorption data, it is not possible to determine the significance of photolysis as a transformation process.
Data on Abiotic Transformation:
| Process | Finding |
|---|---|
| Hydrolysis | Data not available |
Biotic Degradation Mechanisms
Specific studies on the biotic degradation of this compound could not be located. The biodegradability of a chemical compound is a critical factor in determining its persistence in the environment. Diamine oxidase enzymes, for instance, are involved in the catabolism of diamines. core.ac.uk However, without experimental data, the susceptibility of this compound to microbial degradation remains unknown. Factors such as the cyclohexyl ring and the length of the butane (B89635) chain would influence its recognition and breakdown by microbial enzymes.
Data on Biotic Degradation:
| Test Type | Result |
|---|---|
| Aerobic Biodegradation | Data not available |
Mobility and Distribution in Environmental Compartments (Soil, Water, Air)
Quantitative data on the mobility and distribution of this compound in soil, water, and air are not available. The compound's partitioning between these environmental compartments is governed by its physicochemical properties such as vapor pressure, water solubility, and its sorption characteristics.
Soil: The presence of two amine groups suggests that the compound will be protonated in most environmental soils, leading to strong adsorption to negatively charged soil particles. This would limit its mobility in the soil column.
Water: The compound's distribution in water would be influenced by its solubility and its tendency to sorb to suspended solids and sediment.
Air: Due to its likely low vapor pressure, significant partitioning to the atmosphere is not expected.
Predicted Environmental Distribution:
| Compartment | Predicted Behavior |
|---|---|
| Soil | Likely to be the main sink due to sorption |
| Water | Moderate to low mobility depending on sorption |
Sorption and Desorption Behavior in Environmental Media
No specific studies on the sorption and desorption behavior of this compound in environmental media like soil or sediment were found. The sorption of organic compounds to soil and sediment is a key process that affects their transport, bioavailability, and degradation. For a basic compound like this compound, sorption is expected to be significantly influenced by soil pH and organic carbon content. The amine groups would likely be protonated, leading to cation exchange as a primary sorption mechanism in addition to hydrophobic partitioning.
Sorption Coefficients:
| Parameter | Value |
|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |
Analytical Methods for Environmental Monitoring
Specific analytical methods developed for the routine environmental monitoring of this compound have not been documented in the reviewed literature. The development of robust analytical methods is crucial for detecting and quantifying environmental contaminants. frontiersin.org
For similar amine compounds, analytical techniques often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analyte from the environmental matrix (e.g., water, soil). frontiersin.org Subsequent analysis is typically performed using chromatographic techniques.
Potential Analytical Techniques:
Gas Chromatography (GC): Often coupled with a mass spectrometry (MS) or a nitrogen-phosphorus detector (NPD). Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with MS (LC-MS) is a powerful tool for the analysis of polar and non-volatile compounds like diamines.
Future Research Directions and Emerging Opportunities
Development of More Sustainable Synthetic Routes
The traditional synthesis of diamines often involves multi-step processes that may utilize harsh reagents, generate significant waste, and have high energy demands. Future research will likely focus on developing greener, more efficient synthetic pathways to N-Cyclohexylbutane-1,4-diamine.
Key Research Objectives:
Catalytic Hydrogenation: Exploring the use of advanced catalytic systems for the direct reductive amination of precursors. Ruthenium-based catalysts, for instance, have shown high efficacy in asymmetric hydrogenation under mild conditions. smolecule.com Research could focus on adapting these catalysts for the synthesis of this compound from readily available starting materials like adiponitrile (B1665535) or related dicarbonyl compounds with cyclohexylamine (B46788).
Biocatalysis: Investigating the use of enzymes, such as transaminases or engineered amine dehydrogenases, could offer a highly selective and environmentally benign route. Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH) and can reduce the generation of hazardous byproducts.
Flow Chemistry: Implementing continuous flow processes for the synthesis can enhance safety, improve reaction control, and allow for easier scalability. This approach can lead to higher yields and purity while minimizing solvent usage and energy consumption compared to traditional batch processing.
Renewable Feedstocks: A long-term goal is to develop synthetic routes that start from bio-based feedstocks. This would involve identifying suitable platform molecules derived from biomass that can be efficiently converted to the target diamine, significantly improving the sustainability profile of the compound.
| Synthesis Approach | Potential Advantages | Research Focus |
| Advanced Catalytic Hydrogenation | High efficiency, mild conditions, potential for stereoselectivity. | Development of novel Ru, Ir, or Ni catalysts; optimization of reaction parameters. smolecule.comcaltech.edunih.gov |
| Biocatalysis | High selectivity, green reaction conditions, reduced waste. | Enzyme screening and engineering; pathway design. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization; integration with catalytic systems. |
| Renewable Feedstocks | Reduced carbon footprint, improved sustainability. | Identification of bio-based precursors; development of new conversion pathways. |
Advanced Applications in Smart Materials
The unique molecular structure of this compound makes it an intriguing candidate as a monomer for the creation of "smart materials"—polymers that respond to external stimuli. The combination of the rigid cyclohexyl ring and the flexible butane-1,4-diamine linker could impart unique thermal, mechanical, and responsive properties to polymers like polyamides and polyimides.
Future research in this area could explore:
Shape-Memory Polymers: Incorporating this diamine into polymer networks could lead to materials that can be deformed and then recover their original shape upon exposure to a specific stimulus, such as heat. The cyclohexyl group could act as a physical crosslink, defining the permanent shape.
Self-Healing Polymers: The amine groups in the diamine structure can form reversible bonds, such as hydrogen bonds. Polymers designed with a high density of these reversible linkages could exhibit self-healing properties, where mechanical damage can be repaired by applying heat or another stimulus.
High-Performance Polyamides: The introduction of the cyclohexyl group into a polyamide backbone can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength compared to purely aliphatic diamines. This could lead to new engineering plastics with superior properties.
Integration with Artificial Intelligence and High-Throughput Experimentation
The discovery and optimization of new materials and chemical processes can be dramatically accelerated by leveraging artificial intelligence (AI) and high-throughput experimentation (HTE). acs.orgmdpi.com For this compound, this integrated approach offers several opportunities.
Predictive Modeling: Machine learning (ML) models can be trained on existing data from polymer databases to predict the properties of novel polyamides or polyimides incorporating this compound. acs.org This allows for the virtual screening of millions of hypothetical polymers to identify candidates with desired characteristics (e.g., high thermal stability, specific mechanical strength) before any physical synthesis is attempted. acs.orgdundee.ac.uknih.gov
Synthesis Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of the diamine itself. mdpi.com By analyzing data from a series of experiments, the AI can identify the optimal temperature, pressure, catalyst loading, and solvent system to maximize yield and purity, a process that would be incredibly time-consuming through traditional one-variable-at-a-time experimentation.
Automated Synthesis Platforms: HTE robots, guided by AI, can perform hundreds of reactions in parallel. mdpi.com This technology could be used to rapidly screen a wide range of catalysts and reaction conditions for the sustainable synthesis routes discussed in section 8.1 or to synthesize a library of polymers based on this compound for property screening.
| Technology | Application for this compound | Expected Outcome |
| Machine Learning | Predicting properties of polymers derived from the diamine. | Accelerated discovery of new high-performance materials. acs.org |
| AI-Driven Optimization | Fine-tuning synthetic pathways for the diamine. | Higher yields, lower costs, and more sustainable production. mdpi.com |
| High-Throughput Screening | Rapidly testing new catalysts or polymer formulations. | Faster development cycles for new applications. dundee.ac.uknih.govresearchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond improving existing synthetic methods, future research should also aim to discover entirely new ways to synthesize and utilize this compound. This involves exploring novel catalytic systems that can enable new types of chemical transformations.
Copper-Catalyzed Coupling Reactions: Diamine ligands are crucial in many copper-catalyzed reactions, such as C-N cross-coupling. nih.gov Investigating this compound itself as a ligand in such reactions could reveal new catalytic activities. Furthermore, exploring copper-catalyzed routes for its synthesis, potentially via amidation of halo-alkanes, could provide alternative pathways. nih.govbeilstein-journals.org
Nickel-Catalyzed Reactions: Nickel catalysts are increasingly used for C-N bond formation. caltech.edu Research into nickel-catalyzed amination of functionalized butane (B89635) derivatives with cyclohexylamine could offer a cost-effective and efficient synthetic route.
Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for synthesis. nih.gov Developing organocatalytic systems for the asymmetric synthesis of derivatives of this compound could lead to chiral building blocks for pharmaceuticals or advanced materials.
Deepening Understanding of Fundamental Chemical Interactions
A more profound understanding of the fundamental chemical and physical properties of this compound is essential to guide its application in new technologies. Advanced analytical and computational methods will be key to this endeavor.
Conformational Analysis: The interplay between the rigid cyclohexyl group and the flexible diamine chain will dictate how the molecule packs in a solid state and how it behaves in solution. Detailed conformational analysis using a combination of NMR spectroscopy and computational modeling (e.g., Density Functional Theory) can provide insights into its preferred spatial arrangements, which is crucial for designing polymers with specific crystalline structures or for understanding its binding as a ligand.
Intermolecular Interactions: Quantifying the hydrogen bonding capabilities and other non-covalent interactions of the diamine is vital. This information helps in predicting its solubility, its interaction with polymer matrices, and its effectiveness as a cross-linking or curing agent.
Solvatochromism and Reactivity Studies: Investigating how different solvents affect the molecule's properties and reactivity can provide critical data for optimizing reaction conditions and for its use in various formulations.
By pursuing these research directions, the scientific community can build a comprehensive understanding of this compound and pave the way for its use in the next generation of sustainable chemical processes and advanced materials.
Q & A
Q. What are the standard synthetic routes for N-Cyclohexylbutane-1,4-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reductive amination of nitro precursors. For example, nitro compounds can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup and extraction with ethyl acetate . Optimization may include varying stoichiometric ratios of reagents, reaction temperatures, and purification techniques (e.g., column chromatography or recrystallization). Monitoring reaction progress via TLC ensures intermediate stability, critical for diamine synthesis .
Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to cyclohexyl protons (δ ~1.2–2.0 ppm, multiplet) and amine protons (δ ~1.5–2.5 ppm, broad singlet). The butane chain protons appear as triplets or quartets (δ ~1.4–1.8 ppm) .
- MS : Electrospray ionization (ESI-MS) in positive mode should show a molecular ion peak [M+H]⁺. Fragmentation patterns (e.g., loss of NH₂ groups) confirm backbone integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- In case of exposure, rinse with copious water and consult a physician immediately, providing the compound’s CAS number (e.g., 3114-70-3 for structural analogs) .
Advanced Research Questions
Q. How can hydrogen bonding patterns of this compound be analyzed to predict crystal packing behavior?
- Methodological Answer : Use graph set analysis (GSA) to classify hydrogen bonds (e.g., R₂²(8) motifs common in diamines). Single-crystal X-ray diffraction (SXRD) with SHELX software can resolve intermolecular interactions . For example, related diamines like N,N′-Bis(4-pyridylmethylene)benzene-1,4-diamine form hydrogen-bonded networks stabilizing crystal lattices .
Q. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Control Experiments : Use inhibitors (e.g., proteasome inhibitor MG132) to isolate target pathways .
- Metabolite Profiling : GC-MS can detect unexpected byproducts (e.g., putrescine analogs) that may interfere with assays .
Q. How does the stereochemistry of the cyclohexyl group influence the compound’s supramolecular assembly?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
